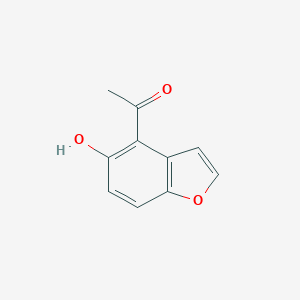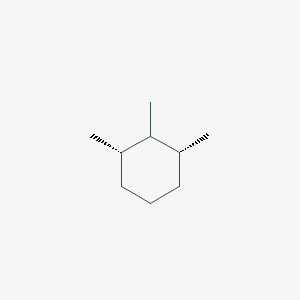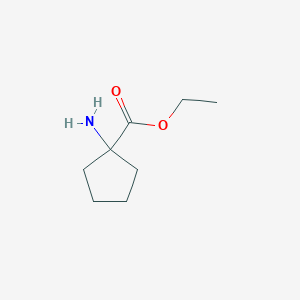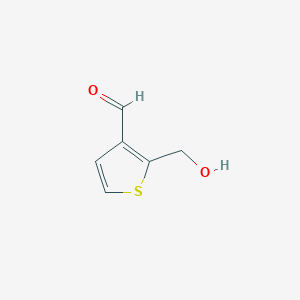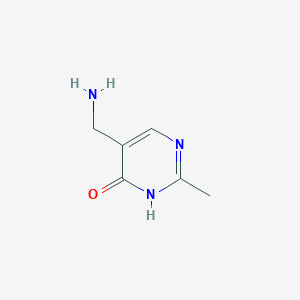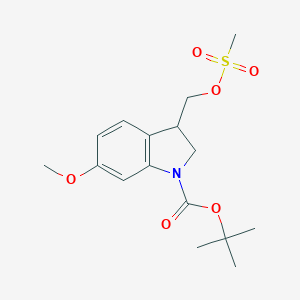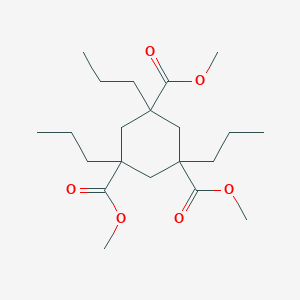
Trimethyl 1,3,5-tripropylcyclohexane-1,3,5-tricarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl 1,3,5-tripropylcyclohexane-1,3,5-tricarboxylate, also known as TMT, is a cyclic ester compound that has been widely studied for its potential applications in various scientific research fields. TMT has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in research studies.
Mécanisme D'action
Trimethyl 1,3,5-tripropylcyclohexane-1,3,5-tricarboxylate is believed to act on various cellular pathways, including calcium signaling and oxidative stress. Studies have suggested that Trimethyl 1,3,5-tripropylcyclohexane-1,3,5-tricarboxylate may modulate the activity of certain enzymes and transcription factors, leading to changes in gene expression and cellular function.
Effets Biochimiques Et Physiologiques
Trimethyl 1,3,5-tripropylcyclohexane-1,3,5-tricarboxylate has been shown to exhibit a range of biochemical and physiological effects, including antioxidant activity, anti-inflammatory effects, and neuroprotective properties. Trimethyl 1,3,5-tripropylcyclohexane-1,3,5-tricarboxylate has also been found to modulate the activity of various neurotransmitters and receptors, suggesting potential applications in the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
Trimethyl 1,3,5-tripropylcyclohexane-1,3,5-tricarboxylate has several advantages as a research tool, including its high purity and stability, as well as its ability to penetrate cell membranes and localize to specific organelles. However, Trimethyl 1,3,5-tripropylcyclohexane-1,3,5-tricarboxylate also has some limitations, including its relatively low solubility in aqueous solutions and potential toxicity at high concentrations.
Orientations Futures
There are several potential future directions for research on Trimethyl 1,3,5-tripropylcyclohexane-1,3,5-tricarboxylate, including further studies of its mechanisms of action and potential therapeutic applications in neurological disorders. Additionally, Trimethyl 1,3,5-tripropylcyclohexane-1,3,5-tricarboxylate may have applications in other areas of research, such as cancer biology and drug discovery. Further optimization of synthesis methods and development of new derivatives may also lead to new applications for Trimethyl 1,3,5-tripropylcyclohexane-1,3,5-tricarboxylate in scientific research.
Méthodes De Synthèse
Trimethyl 1,3,5-tripropylcyclohexane-1,3,5-tricarboxylate can be synthesized through a multi-step process involving the reaction of cyclohexanone with propanol and acetic anhydride, followed by esterification with trimethyl orthoformate and subsequent hydrolysis. This synthesis method has been extensively studied and optimized for high yield and purity.
Applications De Recherche Scientifique
Trimethyl 1,3,5-tripropylcyclohexane-1,3,5-tricarboxylate has been used in a variety of scientific research applications, including as a fluorescent probe for monitoring intracellular calcium levels, as a potential therapeutic agent for Alzheimer's disease, and as a tool for studying the mechanisms of neurodegeneration and neuroprotection.
Propriétés
Numéro CAS |
131589-70-3 |
|---|---|
Nom du produit |
Trimethyl 1,3,5-tripropylcyclohexane-1,3,5-tricarboxylate |
Formule moléculaire |
C21H36O6 |
Poids moléculaire |
384.5 g/mol |
Nom IUPAC |
trimethyl 1,3,5-tripropylcyclohexane-1,3,5-tricarboxylate |
InChI |
InChI=1S/C21H36O6/c1-7-10-19(16(22)25-4)13-20(11-8-2,17(23)26-5)15-21(14-19,12-9-3)18(24)27-6/h7-15H2,1-6H3 |
Clé InChI |
AAQNYVRSASCAJP-UHFFFAOYSA-N |
SMILES |
CCCC1(CC(CC(C1)(CCC)C(=O)OC)(CCC)C(=O)OC)C(=O)OC |
SMILES canonique |
CCCC1(CC(CC(C1)(CCC)C(=O)OC)(CCC)C(=O)OC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



